molecular formula C7H8O2S B2971653 2-(3-Methylthiophen-2-YL)acetic acid CAS No. 70596-07-5

2-(3-Methylthiophen-2-YL)acetic acid

Cat. No. B2971653
Key on ui cas rn: 70596-07-5
M. Wt: 156.2
InChI Key: YTGJNMDKPCCOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781439B2

Procedure details

112.5 ml (116 g, 2.312 mol) of hydrazine hydrate were added slowly to a solution of 90 g (0.489 mol) of methyl (3-methylthiophen-2-yl)oxoacetate in 260 ml of diethylene glycol, and the mixture was heated at reflux for 30 min. After cooling to 30-40° C., 82 g (1.246 mol) of potassium hydroxide were added a little at a time, which was associated with a temperature increase to 70-80° C. with simultaneous evolution of nitrogen. The mixture was then slowly heated to reflux and stirred at this temperature for a total of 5 h. After cooling to room temperature, the mixture was poured into 2 l of water, adjusted to pH=1 using 250 ml of semiconcentrated hydrochloric acid and extracted with ethyl acetate. Drying of the organic phase over magnesium sulphate, filtration and removal of the solvent gave 50 g of (3-methylthiophen-2-yl)acetic acid. Yield: 66%. 1H-NMR (DMSO): δ=7.25 (d, 1H), 6.84 (d, 2H), 3.67 (s, 2H), 2.11 (s, 3H).
Quantity
112.5 mL
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.NN.[CH3:4][C:5]1[CH:9]=[CH:8][S:7][C:6]=1[C:10](=O)[C:11]([O:13]C)=[O:12].[OH-].[K+].Cl>C(O)COCCO.O>[CH3:4][C:5]1[CH:9]=[CH:8][S:7][C:6]=1[CH2:10][C:11]([OH:13])=[O:12] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
112.5 mL
Type
reactant
Smiles
O.NN
Name
Quantity
90 g
Type
reactant
Smiles
CC1=C(SC=C1)C(C(=O)OC)=O
Name
Quantity
260 mL
Type
solvent
Smiles
C(COCCO)O
Step Two
Name
Quantity
82 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for a total of 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
increase to 70-80° C. with simultaneous evolution of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying of the organic phase over magnesium sulphate, filtration and removal of the solvent

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=C(SC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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